Numb is classified as an endocytic adaptor protein and is found in multiple organisms, including Drosophila melanogaster and mammals. In Drosophila, Numb is pivotal for asymmetric cell division, while in mammals, it plays roles in neural development and tumor suppression. The protein exists in different isoforms, with varying functions depending on the cellular context .
Numb protein can be synthesized through recombinant DNA technology. This involves cloning the Numb gene into expression vectors, such as pCDNA3 or pGEX, followed by transformation into suitable host cells (e.g., Escherichia coli or mammalian cells) for protein expression. The expressed protein can then be purified using techniques like affinity chromatography.
Technical Details:
Numb consists of several functional domains that facilitate its interactions with other proteins. The structure includes:
Data:
Numb participates in various biochemical reactions, primarily through its role as an adaptor in endocytosis. It interacts with clathrin and other endocytic proteins to mediate the internalization of receptors like Notch and Patched.
Technical Details:
Numb operates through several mechanisms:
Data:
Relevant Data:
Numb has significant applications in research related to developmental biology and cancer:
Numb is an evolutionarily conserved adaptor protein characterized by distinct functional domains that enable its participation in diverse cellular pathways. Its modular architecture facilitates interactions with membrane components, signaling molecules, and endocytic machinery.
The N-terminal PTB domain (residues 48–206 in humans) is a structurally conserved module that mediates both phosphotyrosine-independent and -dependent interactions. Unlike canonical PTB domains (e.g., in Shc), Numb’s PTB binds NPxY/F motifs without requiring tyrosine phosphorylation [7]. Structural analyses reveal two functional surfaces:
The PTB domain also binds phosphatidylinositol lipids (e.g., PIP₂) via a basic residue cluster (K70/K73/K78). Inclusion of exon 3 enhances lipid affinity, promoting plasma membrane localization in polarized cells like Madin-Darby canine kidney (MDCK) epithelia [5].
Table 1: Functional Properties of Numb PTB Domain
Feature | Structural Basis | Functional Consequence |
---|---|---|
Canonical NPxY/F binding | β-sheet formation with ligand’s type I β-turn | NOTCH inactivation; APP endocytosis |
Exon 3 insertion | Positively charged loop adjacent to peptide pocket | MDM2/LNX1 binding; enhanced membrane association |
Lipid binding site | Basic residues (K70/K73/K78) in exon 3 region | Phosphoinositide-dependent membrane targeting |
The central PRR contains multiple PxxP motifs that serve as docking sites for Src homology 3 (SH3) domain-containing proteins. Alternative splicing of exon 9 generates PRR variants:
The PRR couples Numb to clathrin-mediated endocytosis by recruiting components of the endocytic machinery, including dynamin and amphiphysin [1].
The C-terminal region harbors short linear motifs critical for vesicular trafficking:
Disruption of these motifs impairs Numb-mediated internalization of transmembrane receptors like NOTCH and integrins [1].
Numb’s functional versatility is amplified by alternative splicing, generating isoforms with distinct biochemical properties and cellular distributions.
Four primary isoforms dominate in mammals, produced by combinatorial inclusion/exclusion of exons 3 and 9 [1] [5] [10]:
Table 2: Mammalian Numb Isoforms and Their Properties
Isoform | Exon 3 | Exon 9 | PTB Type | PRR Type | Tissue Distribution |
---|---|---|---|---|---|
p72 | Included | Included | Long (PTBL) | Long (PRRL) | Progenitor cells; neural stem |
p71 | Skipped | Included | Short (PTBS) | Long (PRRL) | Differentiated epithelia |
p66 | Included | Skipped | Long (PTBL) | Short (PRRS) | Adult brain; muscle |
p65 | Skipped | Skipped | Short (PTBS) | Short (PRRS) | Ubiquitous; highly expressed in blood |
Isoform switching during development (e.g., p72→p66 in neurogenesis) fine-trades Numb’s roles in stem cell maintenance vs. differentiation [10] [34].
Numb’s activity and stability are dynamically regulated by post-translational modifications (PTMs), which modulate its interactions with key signaling pathways.
Calcium/calmodulin-dependent kinase I (CAMK-I) phosphorylates Numb at Ser276 and/or Ser295 within the PTB domain [1]. This modification:
Table 3: Post-Translational Modifications of Numb Protein
PTM | Enzyme | Site(s) | Functional Outcome | Isoform Specificity |
---|---|---|---|---|
Phosphorylation | CAMK-I | Ser276/Ser295 | Dissociates p53; promotes p53 degradation | All isoforms |
Methylation | SET8 | Lys158/Lys163 | Inhibits p53 binding; modulates cell fate | PTBL isoforms (p72/p66) |
Ubiquitination (K48) | LNX1/2 | N-terminal lysines | Targets p72/p66 for proteasomal degradation | Exon 3-containing isoforms |
Ubiquitination (K63) | Unknown E3 | Undefined | Alters endocytic function | Not determined |
Compound Names in Article:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9